molecular formula C8H13NO B3276023 N-cyclopropyl-1-methylCyclopropanecarboxamide CAS No. 633317-71-2

N-cyclopropyl-1-methylCyclopropanecarboxamide

Cat. No.: B3276023
CAS No.: 633317-71-2
M. Wt: 139.19 g/mol
InChI Key: SQMOYNSZLVHCLQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a cyclopropane-based carboxamide derivative characterized by a cyclopropane ring substituted with a methyl group at the 1-position and an N-cyclopropyl carboxamide moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-1-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(4-5-8)7(10)9-6-2-3-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOYNSZLVHCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)NC2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-methylCyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-methylCyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-1-methylCyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-methylCyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituents Key Features Research Findings References
N-cyclopropyl-1-methylcyclopropanecarboxamide - 1-methyl cyclopropane
- N-cyclopropyl carboxamide
- High steric hindrance due to dual cyclopropane groups.
- Potential for unique conformational rigidity.
Safety data highlights standard handling precautions (e.g., inhalation risks) .
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide - Benzothiazole-phenyl group
- Cyclopropane carboxamide
- Extended aromatic system (benzothiazole) enhances π-π interactions.
- Likely bioactive due to benzothiazole’s prevalence in medicinal chemistry.
Registered under MDL number MFCD00247514; synthetic details unspecified .
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide - Hydroxymethyl, isopropyl, and dimethyl groups
- Chiral centers (1R,3S)
- Stereochemistry influences crystal packing via O–H⋯O/N hydrogen bonds.
- Hydroxymethyl group enables hydrogen bonding and derivatization.
Crystal structure stabilized by intermolecular hydrogen bonds; synthesized via established methods .
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide - Hydroxyiminoethyl group
- Methoxyphenyl substituent
- Oxime functionality (C=N–OH) introduces tautomerism and metal-binding potential.
- Methoxy group enhances solubility and electronic effects.
Synthesized for structural characterization; relevance in catalytic systems noted .
Cyclopropanecarboxamidine Hydrochloride - Amidino group (NH₂–C=NH)
- Hydrochloride salt
- Amidines are stronger bases than carboxamides, altering solubility and bioactivity.
- Used in coordination chemistry and enzyme inhibition studies.
Listed with multiple suppliers; CAS 57297-29-7 .

Biological Activity

N-cyclopropyl-1-methylcyclopropanecarboxamide (N-CMCA) is a cyclopropane derivative that has garnered attention due to its potential pharmacological applications. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds, supported by relevant research findings and case studies.

Chemical Structure and Properties

N-CMCA has the molecular formula C8_{8}H13_{13}N1_{1}O1_{1} with a molecular weight of 139.20 g/mol. The compound features a cyclopropyl group and a carboxamide functional group, which contribute to its unique chemical properties and biological activities. The inherent ring strain in cyclopropane derivatives often results in increased reactivity, making them valuable in medicinal chemistry.

Biological Activity

The biological activity of N-CMCA is primarily linked to its interactions with various biological targets. Research indicates several potential pharmacological effects:

  • Enzyme Inhibition : Cyclopropane derivatives are known for their ability to inhibit specific enzymes, which can be crucial in treating various diseases. For instance, compounds within this class have shown activity against key enzymes involved in metabolic pathways.
  • Antimalarial Activity : A recent study identified cyclopropyl carboxamides, including N-CMCA, as having slow-acting activity against the asexual stages of Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited an effective concentration (EC50) of approximately 40 nM without cytotoxic effects on human cells .
  • Potential Antitumor Activity : Preliminary data suggest that N-CMCA may exhibit antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. This aligns with findings from other cyclopropane derivatives that have demonstrated similar effects .

Comparative Analysis

To better understand the unique biological profile of N-CMCA, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Cyclopropanecarboxylic AcidContains a carboxylic acid groupMore acidic; lacks nitrogen functionality
N-Cyclobutyl-1-methylcyclobutanecarboxamideCyclobutane ring instead of cyclopropaneLess ring strain; different pharmacological profile
1-MethylcyclobutanecarboxamideCyclobutane structure with a methyl groupHigher stability due to larger ring size

The unique combination of structural features in N-CMCA may confer distinct biological activities compared to these similar compounds.

Case Studies

  • Antimalarial Efficacy : In a phenotypic screening study conducted on the Janssen Jumpstarter library, N-CMCA was identified as part of the cyclopropyl carboxamide class that showed significant antimalarial activity against P. falciparum. The study highlighted the importance of specific structural moieties in maintaining efficacy while minimizing toxicity .
  • Mechanistic Insights : Further investigations revealed that cyclopropyl carboxamides target cytochrome b within mitochondria, leading to disruptions in mitochondrial function in resistant strains of P. falciparum. This finding underscores the potential for developing new antimalarial agents based on this scaffold .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity (>95%) .

Basic Question: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., cyclopropane ring dihedral angles of 112.9°–124.3°) .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups on cyclopropane appear as singlets (δ 1.2–1.5 ppm).
    • ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm .

Q. Table 1: Key Structural Parameters

TechniqueParameterObserved ValueReference
X-rayC–C bond length (cyclopropane)1.51–1.54 Å
¹H NMRN-Methyl signalδ 2.8–3.1 ppm (s)

Advanced Question: What reaction intermediates are critical in the formation of this compound?

Methodological Answer:
Key intermediates include:

  • Metal-Carbene Complexes : Rhodium-carbene intermediates form during cyclopropanation, confirmed via trapping experiments with styrene .
  • Activated Amides : N-Hydroxysuccinimide (NHS) esters of cyclopropanecarboxylic acid enhance coupling efficiency .

Q. Mechanistic Insight :

  • Cyclopropane ring strain (≈27 kcal/mol) drives regioselective amidation .

Advanced Question: How should researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 80%) for this compound?

Methodological Answer:

  • Variable Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example:
    • Dichloromethane (DCM) yields 50% due to poor solubility.
    • Tetrahydrofuran (THF) increases yield to 80% via better amine activation .
  • Reproducibility Checks : Validate purity of starting materials (HPLC >99%) and moisture-free conditions .

Basic Question: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with retention time ~8.2 min .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 168.1 (calculated: 168.09) .

Q. Table 2: Analytical Parameters

MethodColumn/DetectorKey ParameterReference
HPLCC18, UV 254 nmRetention time: 8.2 min
LC-MSESI+, Q-TOFm/z 168.1

Advanced Question: How do stereochemical variations (e.g., cis vs. trans isomers) affect the biological activity of this compound?

Methodological Answer:

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) to separate isomers.
  • Activity Correlation : Cis isomers show 3–5× higher receptor binding affinity due to optimal cyclopropane ring conformation .

Advanced Question: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect N-oxide derivatives (common byproducts at m/z 184.1) .
  • Mitigation :
    • Add antioxidants (e.g., BHT) to prevent oxidation.
    • Optimize stoichiometry (1:1.05 amine:acid) to minimize unreacted intermediates .

Advanced Question: Can computational models predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • DFT Calculations : Predict pKa values (e.g., cyclopropane ring destabilizes at pH >10) .
  • Molecular Dynamics : Simulate hydrolysis pathways (half-life ~48 hours at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1-methylCyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1-methylCyclopropanecarboxamide

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